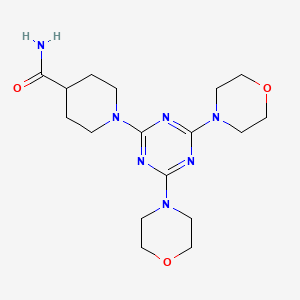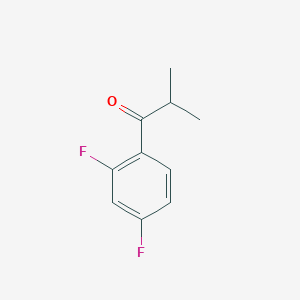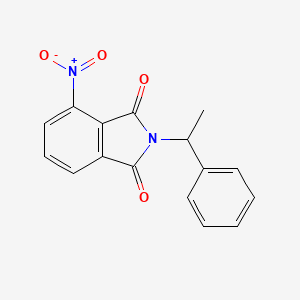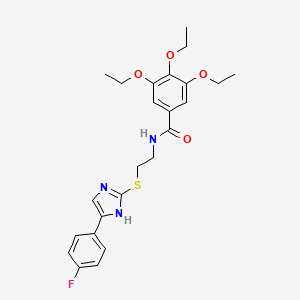
1-(4,6-Dimorpholino-1,3,5-triazin-2-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4,6-Dimorpholino-1,3,5-triazin-2-yl)piperidine-4-carboxamide” is a derivative of 4,6-dimorpholino-1,3,5-triazine . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 4,6-dimorpholinyl-1,3,5-triazine derivatives involves N-substitution and Claisen-Schmidt condensation . The molecular structures of the derivatives were characterized using 1H NMR, 13C NMR, and mass spectrometry .Molecular Structure Analysis
The molecular structure of 4,6-dimorpholinyl-1,3,5-triazine derivatives has been characterized using various spectroscopic techniques . The steric structure of the B ring of the chalcone structure and the type of its substituents have significant effects on its antiproliferation activity in vitro .Chemical Reactions Analysis
The compound demonstrates efficiency in inhibiting proliferation in tumor cell lines and a rat xenograft model . The stronger the antiproliferation activity, the smaller the steric volume of the portion of the chalcone structure that forms the B ring and the stronger the electron-withdrawing action of the substituents on it .Applications De Recherche Scientifique
Synthetic Overview and Pharmacological Applications
Piperazine and Morpholine derivatives, including "1-(4,6-Dimorpholino-1,3,5-triazin-2-yl)piperidine-4-carboxamide", have been extensively studied for their broad spectrum of pharmaceutical applications. These compounds are recognized for their potent pharmacophoric activities, with recent advancements in synthetic methods enhancing their pharmacological potential. Researchers have developed a variety of new methods for the synthesis of these derivatives, revealing their significant roles in medicinal chemistry due to their diverse pharmacological actions (Al-Ghorbani Mohammed et al., 2015).
Involvement in Therapeutic Uses
The molecule's base structures, piperazine and morpholine, have been incorporated into a plethora of drugs across various therapeutic categories such as antipsychotic, antihistamine, antianginal, and anticancer, among others. The flexibility of the piperazine nucleus, in particular, allows for modifications that significantly impact the medicinal potential of resultant molecules. This adaptability is a key factor in the rational design and discovery of new drugs for addressing a wide range of diseases (A. Rathi et al., 2016).
Antitubercular and Antimycobacterial Activity
Significant research has been dedicated to exploring the antitubercular and antimycobacterial properties of piperazine analogs. These studies have identified a number of compounds containing the piperazine unit that demonstrate potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The development of these compounds has been guided by detailed structure-activity relationships (SAR), providing valuable insights for the synthesis of effective antitubercular agents (P. Girase et al., 2020).
Contributions to Central Nervous System (CNS) Acting Drugs
Research into functional chemical groups likely to yield novel CNS acting drugs has highlighted the relevance of heterocycles, including piperazine and morpholine derivatives. These compounds, with their varied functional groups, have shown promise in developing treatments for CNS disorders, reflecting the ongoing need for new therapeutic agents with reduced adverse effects such as addiction and tolerance (S. Saganuwan, 2017).
Mécanisme D'action
The compound acts as an inhibitor of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway . This pathway is significant in regulating angiogenesis, cell proliferation, motility, and metabolism . Dysregulation of the PI3K/mTOR signaling pathway can promote the development and growth of cancers .
Safety and Hazards
Orientations Futures
The compound is currently in phase II clinical trials for advanced solid tumors and refractory lymphoma . Future research will continue to undertake in-depth study on the relationship between its structure–activity and mechanism of action in light of its strong antiproliferation activity and the uniqueness of its structure .
Propriétés
IUPAC Name |
1-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N7O3/c18-14(25)13-1-3-22(4-2-13)15-19-16(23-5-9-26-10-6-23)21-17(20-15)24-7-11-27-12-8-24/h13H,1-12H2,(H2,18,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPOQGIYOGKYFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2869725.png)

![(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one](/img/structure/B2869728.png)
![(3-methoxy-2-methyl-2H-indazol-6-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2869730.png)
![2-(5-bromothiophene-2-carboxamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2869732.png)
![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2869735.png)
![5-ethoxy-1,6-dimethyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2869736.png)
![6-(1-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-chlorobenzyl)hexanamide](/img/no-structure.png)

![1-[2-(3,4-dimethoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B2869739.png)
![N-[2-[[1-(2-Fluorophenyl)pyrrolidin-3-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2869740.png)

![2-Chloro-N-[(1-cyclopropylcyclobutyl)methyl]propanamide](/img/structure/B2869744.png)
